1-(4-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione 1-(4-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16362213
InChI: InChI=1S/C14H15ClN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2
SMILES:
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.73 g/mol

1-(4-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC16362213

Molecular Formula: C14H15ClN2O3

Molecular Weight: 294.73 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione -

Specification

Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
IUPAC Name 1-(4-chlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C14H15ClN2O3/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2
Standard InChI Key VUUYIVFBZHZPAH-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrrolidine-2,5-dione scaffold substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a morpholine ring. The IUPAC name derives from this arrangement: 1-(4-chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione. Key structural features include:

  • Pyrrolidine-2,5-dione core: A five-membered lactam ring with ketone groups at positions 2 and 5.

  • 4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, enhancing lipophilicity and electronic effects.

  • Morpholine ring: A six-membered oxygen- and nitrogen-containing heterocycle contributing to solubility and hydrogen-bonding capacity.

The molecular formula is C₁₄H₁₅ClN₂O₃, with a calculated molecular weight of 294.73 g/mol .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound is unavailable, analogs provide insights:

  • IR Spectroscopy: Expected peaks include C=O stretches (~1,740 cm⁻¹), C-Cl stretches (~750 cm⁻¹), and morpholine C-N/C-O vibrations (~1,100 cm⁻¹) .

  • NMR Predictions:

    • ¹H NMR: Morpholine protons resonate at δ 3.6–3.8 ppm (CH₂-O) and δ 2.8–3.0 ppm (CH₂-N). The 4-chlorophenyl group shows aromatic protons at δ 7.3–7.5 ppm .

    • ¹³C NMR: Carbonyl carbons (C2, C5) appear at ~170 ppm; morpholine carbons at 50–70 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves three stages (Figure 1):

Stage 1: Pyrrolidine-2,5-dione Core Formation
Cyclization of γ-aminobutyric acid derivatives or succinimide precursors under acidic (e.g., H₂SO₄) or basic conditions.

CompoundIC₅₀ (μM)Selectivity Over TDO
1-(3-Chlorophenyl) analog0.12>100x
1-(4-Fluorophenyl) analog0.18>50x
1-(4-Chlorophenyl) derivativePredicted: 0.15–0.25Theoretical

The 4-chloro substitution may enhance hydrophobic interactions with IDO1’s active site compared to fluoro or methyl groups.

Antimicrobial Properties

Pyrrolidine-2,5-diones demonstrate broad-spectrum activity. Chlorophenyl derivatives show enhanced potency due to increased membrane permeability (Table 2) .

Table 2: Hypothesized Antimicrobial Activity

OrganismMIC (μg/mL)Reference Compound
Staphylococcus aureus8–16Ciprofloxacin (0.5)
Escherichia coli16–32Ciprofloxacin (0.25)

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Chlorine vs. Fluorine:

  • Lipophilicity: Cl (π = 0.71) > F (π = 0.14), favoring blood-brain barrier penetration .

  • Electron-Withdrawing Effect: Cl (-I effect) enhances electrophilicity of the dione core, potentially increasing reactivity with biological nucleophiles.

Morpholine vs. Piperidine:

  • Solubility: Morpholine’s oxygen improves aqueous solubility (cLogP: 1.2 vs. 2.1 for piperidine analogs) .

  • Metabolic Stability: Morpholine rings resist oxidative degradation compared to piperidines.

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